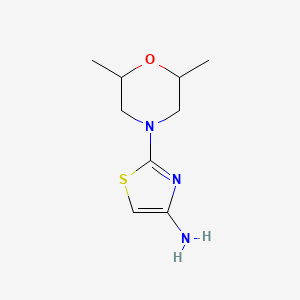
2-(2,6-Dimethylmorpholino)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylmorpholino)thiazol-4-amine is a heterocyclic compound that features a thiazole ring fused with a morpholine ring. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholino)thiazol-4-amine typically involves the reaction of 2,6-dimethylmorpholine with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylmorpholino)thiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2,6-Dimethylmorpholino)thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylmorpholino)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways involved in inflammation and cancer, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(2,6-Dimethylmorpholino)thiazol-4-amine can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C9H15N3OS |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3OS/c1-6-3-12(4-7(2)13-6)9-11-8(10)5-14-9/h5-7H,3-4,10H2,1-2H3 |
Clé InChI |
XCCCGKAFGOCUDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


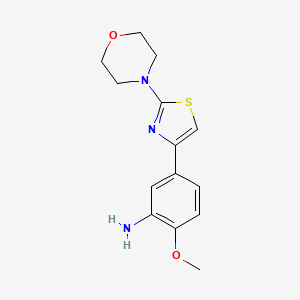
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)
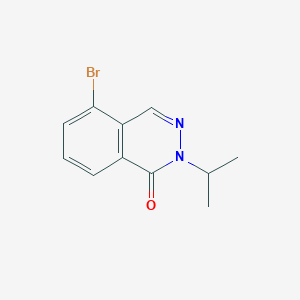
![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)
![7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)

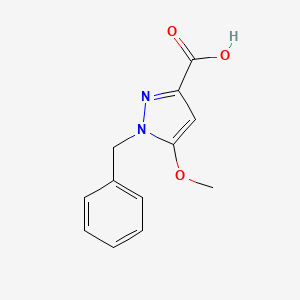
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)
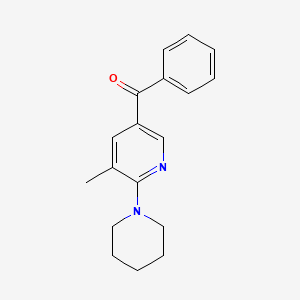

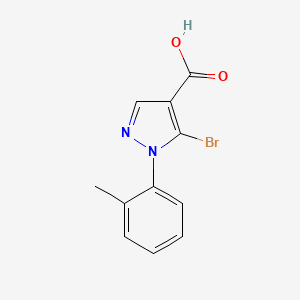
![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)
